molecular formula C7H9ClN2 B8576786 4-Chloro-6-methyl-2-methylaminopyridine

4-Chloro-6-methyl-2-methylaminopyridine

Cat. No.: B8576786
M. Wt: 156.61 g/mol
InChI Key: HLRXYRHISPGVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methyl-2-methylaminopyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at position 4, a methyl group at position 6, and a methylamino group (-NHCH₃) at position 2. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atom and electron-donating methyl/methylamino groups, which modulate ring aromaticity and substituent interactions .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

4-chloro-N,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-5-3-6(8)4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10)

InChI Key

HLRXYRHISPGVKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Pyridine-Based Analogues
2.1.1 4-Chloro-2-methoxy-3-nitropyridine (CAS 17228-64-7)
  • Structural Differences: Replaces the methylamino group at position 2 with a methoxy (-OCH₃) group and introduces a nitro (-NO₂) group at position 3.
  • Key Implications: The nitro group strongly deactivates the pyridine ring, reducing nucleophilic substitution reactivity compared to the target compound.
2.1.2 6-Chloro-N-methylpyrimidin-4-amine (CAS Unavailable)
  • Core Structure : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyridine (one nitrogen).
  • Substituents: Chlorine at position 6 and methylamino at position 4.
  • Positional differences in substituents alter steric and electronic effects on reactivity .
2.2 Benzene/Aniline Derivatives
2.2.1 4-Chloro-ortho-toluidine (CAS 95-69-2)
  • Core Structure : Benzene ring with -NH₂ (aniline) at position 2, chlorine at position 4, and methyl at position 5.
  • Key Implications :
    • Aniline’s -NH₂ group is more nucleophilic than pyridine’s nitrogen, favoring diazotization and coupling reactions.
    • Lacks the heterocyclic basicity of pyridine, leading to divergent applications in dye synthesis versus drug intermediates .
2.3 Pyrimidine Derivatives
2.3.1 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
  • Substituents : Chlorine at position 4, methyl groups at 5 and 6, and a trifluoromethyl (-CF₃) group at position 2.
  • Key Implications: -CF₃ is a strong electron-withdrawing group, drastically reducing electron density at position 2 compared to the target compound’s methylamino group. Enhanced stability against nucleophilic attack but reduced solubility in aqueous media .
2.3.2 4-Amino-6-chloro-2-methylpyrimidine
  • Substituents: Amino (-NH₂) at position 4, chlorine at 6, and methyl at 2.
  • Key Implications: The amino group increases hydrogen-bonding capacity, making this compound more suitable for coordination chemistry than the methylamino-substituted target. Chlorine at position 6 directs electrophilic substitution to position 5, similar to the target’s chlorine at position 4 .

Structural and Functional Group Analysis Table

Compound Name Core Structure Substituents (Positions) Key Functional Groups Reactivity Profile
4-Chloro-6-methyl-2-methylaminopyridine Pyridine Cl (4), CH₃ (6), -NHCH₃ (2) Chloro, Methyl, Methylamino Moderate electrophilic substitution; base-sensitive
4-Chloro-ortho-toluidine Benzene Cl (4), CH₃ (6), -NH₂ (2) Chloro, Methyl, Amine High nucleophilicity; prone to diazotization
6-Chloro-N-methylpyrimidin-4-amine Pyrimidine Cl (6), -NHCH₃ (4) Chloro, Methylamino Electron-deficient ring; resistant to oxidation
4-Chloro-2-methoxy-3-nitropyridine Pyridine Cl (4), -OCH₃ (2), -NO₂ (3) Chloro, Methoxy, Nitro Low reactivity; stable under acidic conditions
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Pyrimidine Cl (4), CH₃ (5,6), -CF₃ (2) Chloro, Methyl, Trifluoromethyl High stability; low solubility in water

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